2,6-Dichloro-3-(4-fluorobenzyl)pyridine
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Overview
Description
2,6-Dichloro-3-(4-fluorobenzyl)pyridine is a chemical compound with the molecular formula C12H8Cl2FN. It is characterized by the presence of two chlorine atoms at positions 2 and 6, a fluorobenzyl group at position 3, and a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(4-fluorobenzyl)pyridine typically involves the reaction of 2,6-dichloropyridine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(4-fluorobenzyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2,6-Dichloro-3-(4-fluorobenzyl)pyridine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(4-fluorobenzyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-(4-chlorobenzyl)pyridine
- 2,6-Dichloro-3-(4-methylbenzyl)pyridine
Uniqueness
2,6-Dichloro-3-(4-fluorobenzyl)pyridine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H8Cl2FN |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2,6-dichloro-3-[(4-fluorophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H8Cl2FN/c13-11-6-3-9(12(14)16-11)7-8-1-4-10(15)5-2-8/h1-6H,7H2 |
InChI Key |
HLOKIIAQDUNHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(N=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
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